Kinase Selectivity Profile: Vorolanib vs. Sunitinib (VEGFR2, FLT3, c-Kit, RET)
Vorolanib exhibits significantly higher affinity for key angiogenic and oncogenic kinases compared to its structural parent sunitinib. In head-to-head KINOMEscan competitive binding assays, vorolanib demonstrated IC50 values for VEGFR2 (KDR), FLT3, and c-Kit that were 4.7- to 15.4-fold lower (more potent) than those of sunitinib. Conversely, vorolanib showed weaker inhibition of RET and AMPKα1, indicating a more stringent selectivity profile that may reduce certain off-target effects [1].
| Evidence Dimension | Kinase Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | VEGFR2 (KDR): 1.12 nM; FLT3: 0.63 nM; c-Kit: 0.14 nM; RET: 74.1 nM; AMPKα1: 352.2 nM |
| Comparator Or Baseline | Sunitinib: VEGFR2 (KDR): 17.25 nM; FLT3: 2.93 nM; c-Kit: 1.22 nM; RET: 177 nM; AMPKα1: 398.9 nM |
| Quantified Difference | Vorolanib IC50 for VEGFR2 is 15.4-fold lower; for c-Kit is 8.7-fold lower; for FLT3 is 4.7-fold lower. |
| Conditions | In vitro KINOMEscan competition kinase binding assay |
Why This Matters
Superior potency against VEGFR2 and c-Kit at lower concentrations can translate to more effective target engagement, while reduced RET/AMPKα1 inhibition suggests a cleaner selectivity profile for applications requiring minimal off-target kinase interference.
- [1] Liang C, Yuan X, Shen Z, et al. Vorolanib, a novel tyrosine receptor kinase receptor inhibitor with potent preclinical anti-angiogenic and anti-tumor activity. Mol Ther Oncol. 2022;24:577-584. Table 1. View Source
